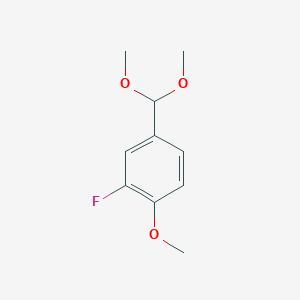![molecular formula C11H15FS2 B12591539 Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- CAS No. 346592-31-2](/img/structure/B12591539.png)
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- typically involves the introduction of the bis(ethylthio)methyl group and the fluorine atom onto the benzene ring. One common method involves the reaction of a benzene derivative with ethylthiol in the presence of a suitable catalyst to form the bis(ethylthio)methyl group. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the desired chemical transformations .
化学反応の分析
Types of Reactions
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(ethylthio)methyl group to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(ethylthio)methyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA/RNA .
類似化合物との比較
Similar Compounds
Benzene, 1-(ethylthio)-4-methyl-: Similar structure but lacks the fluorine atom and has a methyl group instead.
Benzene, 1,4-bis(methylthio)-: Contains two methylthio groups but no fluorine atom.
Benzene, (methylthio)-: Contains a single methylthio group without the fluorine atom.
特性
CAS番号 |
346592-31-2 |
|---|---|
分子式 |
C11H15FS2 |
分子量 |
230.4 g/mol |
IUPAC名 |
1-[bis(ethylsulfanyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C11H15FS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
NVIVINAFTVHZKK-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=C(C=C1)F)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
